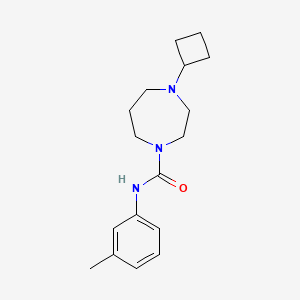
4-cyclobutyl-N-(m-tolyl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclobutyl-N-(m-tolyl)-1,4-diazepane-1-carboxamide, also known as CTDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. CTDM belongs to the class of diazepanes, which are known for their diverse biological activities.
Scientific Research Applications
1,4-Diazepines: Synthesis and Biological Significance
1,4-Diazepines, which include structures similar to 4-cyclobutyl-N-(m-tolyl)-1,4-diazepane-1-carboxamide, are recognized for their extensive biological activities. These compounds are integral to medicinal chemistry due to their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. A review by Rashid et al. (2019) emphasizes the medicinal importance of 1,4-diazepines, detailing their synthesis, chemical reactivity, and biological applications. The review posits that these derivatives hold potential for further exploration in pharmaceutical industries, underscoring their significance in drug development and therapeutic applications (Rashid et al., 2019).
Intramolecular Reactions and Synthetic Applications
The intramolecular reactions of diazocarbonyl compounds, which include 1,4-diazepine derivatives, have been extensively studied for their synthetic utility in forming complex organic structures. Burke and Grieco (1980) provided a comprehensive review on this topic, highlighting the synthetic potential of α-diazocarbonyl compounds through intramolecular cyclization. These reactions are pivotal for the construction of theoretically interesting compounds and natural product syntheses, offering a versatile toolkit for organic chemists to design and synthesize novel compounds with potential biological activities (Burke & Grieco, 1980).
properties
IUPAC Name |
4-cyclobutyl-N-(3-methylphenyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-14-5-2-6-15(13-14)18-17(21)20-10-4-9-19(11-12-20)16-7-3-8-16/h2,5-6,13,16H,3-4,7-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZKFYZROVJQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)
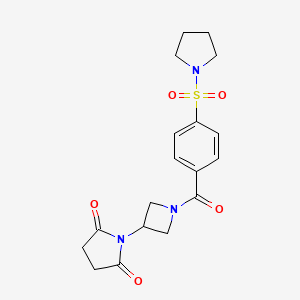
![3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2669371.png)
![3-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-1-ol](/img/structure/B2669372.png)
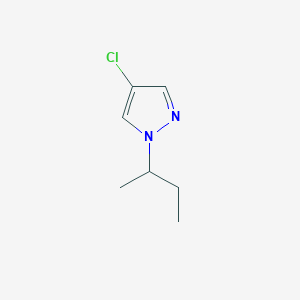
![N-(4-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669375.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2669376.png)

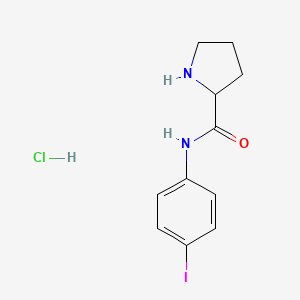

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2669383.png)
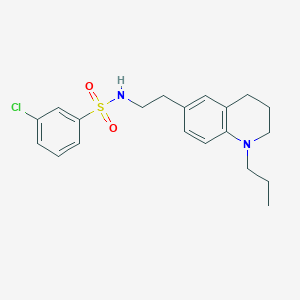
![Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2669386.png)